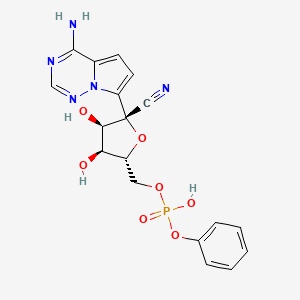

Remdesivir de(ethylbutyl 2-aminopropanoate)

Description

BenchChem offers high-quality Remdesivir de(ethylbutyl 2-aminopropanoate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Remdesivir de(ethylbutyl 2-aminopropanoate) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C18H18N5O7P |

|---|---|

Molecular Weight |

447.3 g/mol |

IUPAC Name |

[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methyl phenyl hydrogen phosphate |

InChI |

InChI=1S/C18H18N5O7P/c19-9-18(14-7-6-12-17(20)21-10-22-23(12)14)16(25)15(24)13(29-18)8-28-31(26,27)30-11-4-2-1-3-5-11/h1-7,10,13,15-16,24-25H,8H2,(H,26,27)(H2,20,21,22)/t13-,15-,16-,18+/m1/s1 |

InChI Key |

MRXDDYZPVOXRJV-IIVZCXTMSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@](O2)(C#N)C3=CC=C4N3N=CN=C4N)O)O |

Canonical SMILES |

C1=CC=C(C=C1)OP(=O)(O)OCC2C(C(C(O2)(C#N)C3=CC=C4N3N=CN=C4N)O)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of the Remdesivir Core Nucleoside (GS-441524)

This guide provides an in-depth technical overview of the synthesis and characterization of the core nucleoside of Remdesivir, GS-441524. The nomenclature "Remdesivir de(ethylbutyl 2-aminopropanoate)" refers to the removal of the phosphoramidate promoiety, yielding the active nucleoside analog. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction: The Significance of the Remdesivir Core

Remdesivir (GS-5734) is a broad-spectrum antiviral agent that has demonstrated efficacy against a range of RNA viruses, including the coronaviruses responsible for SARS-CoV, MERS-CoV, and COVID-19.[1] It functions as a prodrug, meaning it is administered in an inactive form and is metabolized within the body to its active therapeutic agent.[2][3] The active form of Remdesivir is a nucleoside triphosphate analog that inhibits the viral RNA-dependent RNA polymerase (RdRp), leading to premature termination of viral RNA synthesis.[4][5]

The structure of Remdesivir consists of the core nucleoside, GS-441524, linked to a phosphoramidate group. This phosphoramidate moiety, which includes a 2-ethylbutyl ester of L-alanine, is designed to enhance cell permeability and facilitate the delivery of the active nucleoside into the host cell.[6] Once inside the cell, this promoiety is cleaved, releasing GS-441524, which is then phosphorylated to its active triphosphate form.[2]

Understanding the synthesis and characterization of the core nucleoside, GS-441524, is crucial for several reasons. It is the foundational component responsible for the antiviral activity of Remdesivir. Research into its synthesis allows for the development of more efficient and scalable production methods. Furthermore, detailed characterization is essential for quality control, ensuring the purity and identity of this critical antiviral building block. This guide will detail a representative synthetic pathway to GS-441524 and the analytical techniques required for its comprehensive characterization.

Synthetic Pathway to GS-441524

The synthesis of GS-441524 is a multi-step process that involves the preparation of a modified ribose sugar and a pyrrolotriazine nucleobase, followed by their coupling and subsequent chemical transformations. The following is a representative synthetic route based on published methodologies.[6][7]

Experimental Protocol: Synthesis of GS-441524

Step 1: Synthesis of the Pyrrolo[2,1-f][4][5][8]triazin-4-amine Core

The synthesis of the nucleobase can be achieved through various routes. One common approach involves the reaction of 2,5-dimethoxytetrahydrofuran with tert-butyl carbazate, followed by cyclization and subsequent chemical modifications to yield the desired pyrrolotriazine core.[7]

Step 2: Preparation of the Protected Ribose Moiety

A protected ribose derivative, such as 2,3,5-tri-O-benzyl-D-ribonolactone, is a key starting material. This can be prepared from D-ribose through a series of protection and oxidation steps.

Step 3: C-Glycosylation

The protected ribose lactone is coupled with the pyrrolotriazine nucleobase. This C-glycosylation step is critical and can be challenging, often requiring specific catalysts and conditions to achieve good yield and stereoselectivity.[9]

Step 4: Cyanation at the 1'-Position

Following glycosylation, a cyano group is introduced at the 1'-position of the ribose sugar. This is a key structural feature of Remdesivir and its active metabolite.[6][10]

Step 5: Deprotection

The protecting groups on the ribose moiety (e.g., benzyl groups) are removed to yield the final GS-441524 nucleoside. This step often involves harsh conditions, such as the use of boron trichloride (BCl₃), and requires careful optimization to avoid degradation of the product.

Diagram of the Synthetic Workflow

Caption: A generalized workflow for the synthesis of GS-441524.

Characterization of GS-441524

Once synthesized, a rigorous characterization of GS-441524 is imperative to confirm its identity, purity, and structural integrity. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the structure of GS-441524.

-

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity. Key signals to identify include those from the aromatic protons of the nucleobase, the anomeric proton of the ribose, and the other ribose protons.

-

¹³C NMR: Reveals the number of different types of carbon atoms in the molecule. The chemical shifts of the carbons in the nucleobase, the ribose ring, and the cyano group are characteristic.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compound and to gain insights into its fragmentation pattern, which can further confirm the structure. High-resolution mass spectrometry (HRMS) is particularly valuable for obtaining the exact mass, which can be used to determine the elemental composition.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the synthesized GS-441524. A validated HPLC method can separate the desired product from any unreacted starting materials, byproducts, or degradation products.[11][12]

-

Method: A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[11]

-

Detection: UV detection is typically employed, with the detection wavelength set at the absorbance maximum of GS-441524 (around 247 nm).[11]

-

Purity Assessment: The purity is determined by calculating the percentage of the peak area of the main product relative to the total peak area of all components in the chromatogram.

Quantitative Data Summary

| Parameter | Expected Value/Range | Analytical Technique |

| Molecular Formula | C₁₂H₁₃N₅O₄ | HRMS |

| Molecular Weight | 291.26 g/mol | MS |

| ¹H NMR | Characteristic shifts for nucleobase and ribose protons | NMR |

| ¹³C NMR | Characteristic shifts for nucleobase, ribose, and cyano carbons | NMR |

| Purity | >98% | HPLC |

| UV λmax | ~247 nm | UV-Vis Spectroscopy |

Diagram of the Analytical Workflow

Caption: A workflow for the analytical characterization of GS-441524.

Conclusion

The synthesis and characterization of GS-441524, the core nucleoside of Remdesivir, are fundamental aspects of the development and production of this important antiviral drug. A robust and well-characterized synthetic route is essential for ensuring a consistent supply of high-quality material. The analytical techniques outlined in this guide provide a comprehensive framework for the structural confirmation and purity assessment of GS-441524, which are critical for its use in further research and development, including the synthesis of Remdesivir and other novel nucleoside analogues. The continuous refinement of both synthetic and analytical methodologies will play a vital role in the ongoing efforts to combat viral diseases.

References

- Mechanism of Action and Clinical Use of Remdesivir in the Tre

- Mechanism of action revealed for remdesivir, potential coronavirus drug. (2020-03-03). (URL: )

- Current prodrug strategies for improving oral absorption of nucleoside analogues. (URL: )

- Advanced prodrug strategies in nucleoside analogues targeting the treatment of gastrointestinal malignancies - Frontiers. (2023-04-17). (URL: )

- Multistep Synthesis of Analogues of Remdesivir: Incorporating Heterocycles at the C-1′ Position - ACS Public

- Advanced prodrug strategies in nucleoside analogues targeting the treatment of gastrointestinal malignancies - PMC - NIH. (2023-04-18). (URL: )

- Remdesivir - St

- Prodrug Strategies in the Design of Nucleoside and Nucleotide Antiviral Therapeutics. (2025-08-07). (URL: )

- What is the mechanism of Remdesivir?

- Prodrug strategies for improved efficacy of nucleoside antiviral inhibitors - PubMed Central. (URL: )

- Synthesis of Antiviral Nucleoside Analogue Remdesivir - Organic Chemistry. (URL: )

- Remdesivir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Hepatic Dose | Drug Index | Pedi

- Synthesis of Remdesivir Derivate as a Generation of Anti-COVID-19 Drugs Through Acetylation Reactions - Archives of Razi Institute. (URL: )

- Synthesis of Remdesivir Derivate as a Generation of Anti-COVID-19 Drugs Through Acetylation Reactions - PubMed. (2023-12-30). (URL: )

- Synthesis of Remdesivir Derivate as a Generation of Anti-COVID-19 Drugs Through Acetylation Reactions - PMC - PubMed Central. (URL: )

- Analysis of Remdesivir and other Antiviral Drugs Using LC-MS/MS - Sigma-Aldrich. (URL: )

- A Review on Remdesivir by Pharmaceutical Analytical Methods [HPLC]. (2024-11-29). (URL: )

- Analytical method development techniques of remdesivir. (2024-11-28). (URL: )

- Total synthesis of remdesivir - PMC - PubMed Central - NIH. (URL: )

- Analytical methods for the determination of remdesivir as a promising antiviral candidate drug for the COVID-19 pandemic - PubMed. (2021-01-23). (URL: )

- Recent analytical methodologies for the determination of anti-covid-19 drug therapies in various matrices: a critical review - RSC Publishing. (2023-04-28). (URL: )

- US20210228605A1 - Isomorphs of remdesivir and methods for synthesis of same - Google P

- Evolution of the Synthesis of Remdesivir. Classical Approaches and Most Recent Advances. (2021-07-23). (URL: )

- Remdesivir synthesis - ChemicalBook. (URL: )

Sources

- 1. Remdesivir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. What is the mechanism of Remdesivir? [synapse.patsnap.com]

- 3. Remdesivir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 4. ijsrtjournal.com [ijsrtjournal.com]

- 5. drugtargetreview.com [drugtargetreview.com]

- 6. Synthesis of Antiviral... | Organic Chemistry [organicchemistry.eu]

- 7. Evolution of the Synthesis of Remdesivir. Classical Approaches and Most Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Advanced prodrug strategies in nucleoside analogues targeting the treatment of gastrointestinal malignancies [frontiersin.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Remdesivir synthesis - chemicalbook [chemicalbook.com]

- 11. ijpsjournal.com [ijpsjournal.com]

- 12. Analytical method development techniques of remdesivir [wisdomlib.org]

The Intracellular Journey and Molecular Gambit of Remdesivir: A Technical Guide to its Mechanism as a Nucleotide Analog Inhibitor

Abstract

Remdesivir (GS-5734) has emerged as a significant antiviral agent, notably as the first FDA-approved treatment for COVID-19.[1][2][3] Its efficacy lies in its identity as a nucleotide analog prodrug, which, upon intracellular metabolism, targets the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication of many RNA viruses.[4][5][6][7][8] This in-depth technical guide elucidates the multi-step mechanism of action of Remdesivir, from its cellular uptake and intricate bioactivation cascade to the molecular intricacies of its interaction with the viral RdRp, ultimately leading to the cessation of viral RNA synthesis. We will explore the causality behind its design as a prodrug, the key enzymatic players in its activation, the structural basis for its inhibitory action, and the experimental methodologies employed to unravel these mechanisms. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of Remdesivir's molecular gambit against viral replication.

The Prodrug Strategy: Bypassing the Cellular Gates

Nucleoside analogs are potent antiviral agents, but their therapeutic application is often hampered by poor cell permeability and inefficient intracellular phosphorylation. To overcome these hurdles, Remdesivir was ingeniously designed as a phosphoramidate prodrug.[5][9][10] This design facilitates its entry into host cells, where it undergoes a series of metabolic transformations to unveil its active form.[4][5]

The journey of Remdesivir begins with its diffusion across the cell membrane. Once inside the cytoplasm, it is subjected to a multi-step activation process orchestrated by host cell enzymes.[4][5][9]

The Intracellular Activation Cascade: A Multi-Enzyme Symphony

The conversion of the Remdesivir prodrug into its pharmacologically active triphosphate form, GS-443902, is a critical prerequisite for its antiviral activity.[4][5][6][7] This bioactivation pathway is a cascade of enzymatic reactions, each step essential for the subsequent one.

The key enzymes involved in this process are:

-

Carboxylesterase 1 (CES1) and Cathepsin A (CTSA): These esterases initiate the activation by hydrolyzing the ester bond of the prodrug moiety, yielding an intermediate alanine metabolite (GS-704277).[2][9][10][11]

-

Histidine Triad Nucleotide-Binding Protein 1 (HINT1): This phosphoramidase then cleaves the phosphoramidate bond of the alanine metabolite, releasing the monophosphate form of the parent nucleoside (GS-441524 monophosphate).[2][9][10][11]

-

Cellular Kinases: The resulting nucleoside monophosphate is then successively phosphorylated by host cell nucleoside-phosphate kinases to its diphosphate and, finally, to the active triphosphate form, GS-443902.[1][5][9]

This intricate activation pathway is a testament to the rational design of Remdesivir, leveraging the host's cellular machinery to generate the active antiviral agent at the site of infection.

Caption: Intracellular activation pathway of Remdesivir.

The Core Mechanism: Inhibition of Viral RNA-Dependent RNA Polymerase (RdRp)

The active triphosphate metabolite of Remdesivir, GS-443902 (also referred to as Remdesivir triphosphate or RTP), is a structural analog of adenosine triphosphate (ATP).[4][9][12][13] This molecular mimicry is the cornerstone of its antiviral activity, allowing it to compete with endogenous ATP for incorporation into the nascent viral RNA chain by the viral RNA-dependent RNA polymerase (RdRp).[4][14][15]

Competitive Inhibition and Incorporation

During viral replication, the RdRp enzyme reads the viral RNA template and synthesizes a complementary strand by incorporating the correct nucleotides. Due to its structural similarity to ATP, RTP can be recognized and utilized as a substrate by the viral RdRp.[4][15][16] The efficiency of incorporation of RTP by the SARS-CoV-2 RdRp is a key determinant of its antiviral potency.[16]

Delayed Chain Termination: A "Delayed-Action" Gambit

Unlike many other nucleotide analogs that cause immediate chain termination upon incorporation, Remdesivir employs a more subtle and insidious mechanism known as "delayed chain termination".[5][9] After the incorporation of Remdesivir monophosphate (RMP) into the growing RNA strand, the RdRp can still add a few more nucleotides before RNA synthesis is arrested.[17] For SARS-CoV-2, RNA synthesis is typically halted after the addition of three more nucleotides.[16][17]

This delayed termination is thought to be caused by a steric hindrance introduced by the 1'-cyano group on the ribose sugar of the incorporated Remdesivir.[14] This modification leads to a conformational change in the RNA-template duplex, which eventually prevents the translocation of the polymerase along the RNA template, thereby halting further elongation.[17]

Caption: Mechanism of RdRp inhibition by Remdesivir.

Evading the Proofreader: A Key to Efficacy

Coronaviruses possess a proofreading 3'-to-5' exoribonuclease (ExoN) activity, which can remove mismatched or modified nucleotides incorporated into the viral RNA, thereby conferring resistance to some nucleoside analogs.[9][14] However, Remdesivir appears to largely evade this proofreading mechanism.[9] The delayed chain termination mechanism may play a role in this evasion, as the incorporated Remdesivir is quickly translocated away from the active site, making it a poor substrate for the ExoN.

Recent studies suggest a dynamic interplay where the incorporation of Remdesivir destabilizes the RdRp-RNA complex, while enhancing the binding of the RNA to the ExoN, potentially facilitating its removal.[14] This highlights a potential mechanism of resistance that warrants further investigation.

Mechanisms of Resistance

While Remdesivir is a potent inhibitor, the emergence of viral resistance is a constant concern in antiviral therapy. In vitro studies have identified mutations in the SARS-CoV-2 RdRp (nsp12) that can confer partial resistance to Remdesivir.[18][19][20][21] These mutations can decrease the preference of the RdRp for Remdesivir triphosphate as a substrate or alter the enzyme's response to the incorporated drug.[18] Continuous surveillance for such resistance mutations in clinical isolates is crucial for the long-term effective use of Remdesivir.

Experimental Protocols for Elucidating the Mechanism of Action

The elucidation of Remdesivir's mechanism of action has been the result of a combination of biochemical, cellular, and structural biology studies. Below are representative protocols for key experiments.

In Vitro Antiviral Activity Assay (Plaque Reduction Assay)

This assay is used to determine the concentration of a drug required to inhibit viral replication in cell culture.

Methodology:

-

Cell Seeding: Seed a suitable host cell line (e.g., Vero E6 cells) in 6-well plates and grow to confluency.[22][23]

-

Viral Infection: Infect the cell monolayers with a known titer of the virus (e.g., SARS-CoV-2) for 1 hour at 37°C.[22][23]

-

Drug Treatment: Remove the viral inoculum and add an overlay medium containing various concentrations of Remdesivir.[22][23]

-

Incubation: Incubate the plates for 48-72 hours at 37°C to allow for plaque formation.[22][23]

-

Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

-

Data Analysis: Calculate the 50% effective concentration (EC50), which is the drug concentration that reduces the number of plaques by 50% compared to the untreated control.

RdRp Inhibition Assay (Biochemical Assay)

This assay directly measures the ability of the active form of Remdesivir (RTP) to inhibit the activity of the purified viral RdRp enzyme.

Methodology:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing a purified recombinant RdRp enzyme, a synthetic RNA template-primer, and a mixture of natural ribonucleoside triphosphates (ATP, GTP, CTP, UTP), with one being radioactively or fluorescently labeled.

-

Inhibitor Addition: Add varying concentrations of Remdesivir triphosphate (RTP) to the reaction mixtures.

-

Reaction Initiation and Incubation: Initiate the reaction by adding the enzyme and incubate at an optimal temperature for a defined period.

-

Reaction Termination and Product Analysis: Stop the reaction and separate the RNA products by gel electrophoresis.

-

Data Analysis: Quantify the amount of RNA synthesis at each RTP concentration and calculate the 50% inhibitory concentration (IC50), which is the concentration of RTP that reduces RdRp activity by 50%.

| Parameter | Description | Typical Value (SARS-CoV-2) |

| EC50 | The concentration of a drug that gives a half-maximal response. | Varies by cell line, typically in the nanomolar to low micromolar range.[24] |

| IC50 | The concentration of an inhibitor where the response (or binding) is reduced by half. | For RSV RdRp and HCV RdRp, IC50 values are 1.1 µM and 5 µM, respectively.[25] |

| CC50 | The concentration of a drug that is cytotoxic to 50% of cells. | Ranged from 1.7 to >20 μM in various human cell lines.[26] |

| Selectivity Index (SI) | The ratio of CC50 to EC50, indicating the therapeutic window of a drug. | >170 to 20,000 for Remdesivir against SARS-CoV-2.[26] |

Conclusion

Remdesivir's mechanism of action as a nucleotide analog inhibitor is a sophisticated interplay of prodrug chemistry, host cell metabolism, and targeted disruption of a key viral enzyme. Its journey from an inert prodrug to a potent inhibitor of the viral RdRp through delayed chain termination highlights the power of rational drug design. A thorough understanding of this intricate mechanism is paramount for optimizing its clinical use, anticipating and overcoming potential resistance, and guiding the development of next-generation antiviral therapies. The ongoing research in this field will undoubtedly continue to refine our knowledge and enhance our preparedness against emerging viral threats.

References

- 1. Key Metabolic Enzymes Involved in Remdesivir Activation in Human Lung Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Key Metabolic Enzymes Involved in Remdesivir Activation in Human Lung Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Remdesivir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. What is the mechanism of Remdesivir? [synapse.patsnap.com]

- 5. Remdesivir: A Review of Its Discovery and Development Leading to Emergency Use Authorization for Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Remdesivir: Review of Pharmacology, Pre‐clinical Data, and Emerging Clinical Experience for COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Remdesivir in COVID-19: A critical review of pharmacology, pre-clinical and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Remdesivir Strongly Binds to RNA-Dependent RNA Polymerase, Membrane Protein, and Main Protease of SARS-CoV-2: Indication From Molecular Modeling and Simulations [frontiersin.org]

- 9. Remdesivir - Wikipedia [en.wikipedia.org]

- 10. Can changing the prodrug moiety in remdesivir be a life-saving strategy in COVID-19 infection? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. Remdesivir triphosphate is a valid substrate to initiate synthesis of DNA primers by human PrimPol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Unraveling the binding mechanism of the active form of Remdesivir to RdRp of SARS-CoV-2 and designing new potential analogues: Insights from molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Remdesivir is a direct-acting antiviral that inhibits RNA-dependent RNA polymerase from severe acute respiratory syndrome coronavirus 2 with high potency - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Mechanism of SARS-CoV-2 polymerase stalling by remdesivir - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. SARS-CoV-2 and partial resistance to remdesivir | Immunopaedia [immunopaedia.org.za]

- 20. Mutations in the SARS-CoV-2 RNA-dependent RNA polymerase confer resistance to remdesivir by distinct mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. In vitro selection of Remdesivir resistance suggests evolutionary predictability of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. journal-jbv.apub.kr [journal-jbv.apub.kr]

- 24. medchemexpress.com [medchemexpress.com]

- 25. medchemexpress.com [medchemexpress.com]

- 26. Off-Target In Vitro Profiling Demonstrates that Remdesivir Is a Highly Selective Antiviral Agent - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Preliminary Pharmacokinetic Profile of Remdesivir and its Primary Metabolite in Animal Models

This guide provides a comprehensive overview of the preclinical pharmacokinetic (PK) profile of Remdesivir, an antiviral prodrug, with a particular focus on its metabolic conversion to the active nucleoside analog, GS-441524. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in antiviral research and development.

Introduction: The Rationale for Preclinical Pharmacokinetic Profiling of Remdesivir

Remdesivir (RDV) is a nucleotide analog prodrug with broad-spectrum antiviral activity against a range of RNA viruses.[1][2] It was initially developed for the treatment of Ebola virus disease and has since been investigated for its efficacy against other viral infections, including those caused by coronaviruses.[1][3] Remdesivir itself is not the active antiviral agent; it is designed to deliver the active metabolite, GS-441524, intracellularly, where it is further phosphorylated to the active triphosphate form (GS-443902).[4][5][6] This active triphosphate mimics adenosine triphosphate (ATP) and is incorporated into the nascent viral RNA chain by the viral RNA-dependent RNA polymerase (RdRp), leading to premature chain termination and inhibition of viral replication.[1][5][7]

The chemical structure of Remdesivir is (2S)-2-ethylbutyl 2-(((((2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][8][9][10]triazin-7-yl)-5-cyano-3,4-dihydroxytetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate.[11] The term "de(ethylbutyl 2-aminopropanoate)" in the context of Remdesivir metabolism effectively refers to the cleavage of the phosphoramidate prodrug moiety, a critical step in the formation of the parent nucleoside, GS-441524. Understanding the pharmacokinetic profile of both Remdesivir and GS-441524 in preclinical animal models is paramount for predicting its behavior in humans, establishing effective dosing regimens, and ensuring a sufficient concentration of the active metabolite reaches the target tissues.

This guide will delve into the experimental design, analytical methodologies, and key findings from preclinical pharmacokinetic studies of Remdesivir, providing a foundational understanding for further research and development.

Metabolic Activation Pathway of Remdesivir

The journey of Remdesivir from an administered prodrug to its active triphosphate form is a multi-step intracellular process. A clear understanding of this pathway is essential for interpreting pharmacokinetic data.

Caption: Metabolic activation of Remdesivir to its active triphosphate form, GS-443902.

Following intravenous administration, Remdesivir is rapidly metabolized by carboxylesterase 1 to an intermediate alanine metabolite, GS-704277.[12][13] This is followed by the cleavage of the phosphoramidate bond, leading to the formation of the nucleoside monophosphate.[14] This monophosphate is then further phosphorylated to the active triphosphate, GS-443902.[13][14] Dephosphorylation of the monophosphate results in the formation of the nucleoside analog, GS-441524, which is the predominant metabolite found in plasma.[10][14] While GS-441524 can be re-phosphorylated to the active form, this process is less efficient.[14]

Preclinical Animal Models in Remdesivir Pharmacokinetic Studies

The selection of an appropriate animal model is a critical first step in preclinical pharmacokinetic evaluation. Rodent models, such as mice and rats, are commonly used for initial PK screening due to their well-characterized physiology, ease of handling, and cost-effectiveness.[15][16][17][18] Non-human primates, like rhesus monkeys, are often used in later-stage preclinical studies as their physiology more closely resembles that of humans, providing more translatable data.[5]

Causality behind Experimental Choices:

-

Mice: Mouse models are valuable for initial assessments of drug metabolism, tissue distribution, and efficacy.[15][17][18] They allow for the investigation of the drug's behavior in various organs, which is crucial for a systemically acting antiviral.[19]

-

Rats: Rats are frequently used for pharmacokinetic and toxicology studies due to their larger size compared to mice, which facilitates serial blood sampling.[16] This allows for a more detailed characterization of the concentration-time profile of the drug and its metabolites.

-

Non-human Primates: These models are essential for confirming the pharmacokinetic profile observed in rodents and for providing a more accurate prediction of human pharmacokinetics.[5] Their closer phylogenetic relationship to humans means their metabolic pathways and drug transporter activities are more likely to be similar.

Analytical Methodologies for Quantifying Remdesivir and GS-441524

Accurate and sensitive analytical methods are the cornerstone of reliable pharmacokinetic studies. The quantification of Remdesivir and its metabolites in biological matrices such as plasma, serum, and tissue homogenates requires robust and validated techniques.

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS or LC-MS/MS) is the gold standard for the bioanalysis of Remdesivir and its metabolites.[7][8][9][20][21] This technique offers high sensitivity and selectivity, allowing for the precise measurement of low concentrations of the analytes in complex biological samples.[7][8]

Key Features of Analytical Methods:

-

Chromatographic Separation: Reversed-phase HPLC with a C18 column is commonly employed to separate Remdesivir and its metabolites from endogenous matrix components.[8][20]

-

Mass Spectrometric Detection: Electrospray ionization (ESI) in the positive ion mode is typically used for the detection of the analytes.[8]

-

Method Validation: All analytical methods must be rigorously validated according to regulatory guidelines (e.g., FDA, ICH) to ensure accuracy, precision, linearity, and stability.[20][22]

Other analytical techniques, such as UV-Visible spectrophotometry, have also been reported for the analysis of Remdesivir, particularly in pharmaceutical dosage forms.[1][9][20][21]

Pharmacokinetic Profile of Remdesivir and GS-441524 in Animal Models

Preclinical studies have consistently demonstrated that Remdesivir is a prodrug with a short half-life in plasma, undergoing rapid conversion to its metabolites.

Absorption and Distribution

Following intravenous administration, Remdesivir is rapidly distributed.[19] In mice, Remdesivir has been shown to have extensive tissue distribution, with high concentrations of the parent drug and its metabolites observed in the lungs, liver, and kidneys.[19] This broad distribution is advantageous for treating systemic viral infections. The protein binding of Remdesivir in human plasma is moderate, while its metabolites GS-704277 and GS-441524 exhibit low protein binding.[6]

Metabolism and Elimination

As previously described, Remdesivir is extensively metabolized. The parent compound is barely detectable in the blood of mice shortly after administration.[19] The predominant circulating metabolite is GS-441524, which has a much longer half-life than Remdesivir.[10][23] In healthy human volunteers, the half-life of Remdesivir is approximately one hour, whereas the half-life of GS-441524 is around 24 hours.[10][23]

Remdesivir and its metabolites are primarily eliminated through renal excretion.[23] A significant portion of the administered dose is recovered in the urine as GS-441524.[3]

Key Pharmacokinetic Parameters

The following table summarizes typical pharmacokinetic parameters for Remdesivir and GS-441524 observed in preclinical and clinical studies.

| Parameter | Remdesivir | GS-441524 |

| Tmax (Time to Peak Concentration) | Rapid (minutes to ~1 hour) | Slower (~2-4 hours) |

| t½ (Half-life) | Short (~1 hour) | Long (~24 hours) |

| Metabolism | Extensive, rapid | Slower |

| Primary Route of Elimination | Metabolism | Renal excretion |

| Plasma Protein Binding | Moderate | Low |

Note: The values presented are approximate and can vary depending on the animal species, dose, and analytical methodology.

Experimental Protocol: A Representative Preclinical Pharmacokinetic Study

This section outlines a generalized, step-by-step methodology for conducting a preliminary pharmacokinetic study of Remdesivir in a rodent model.

Animal Model and Dosing

-

Animal Selection: Male Sprague-Dawley rats (8-10 weeks old) are used.

-

Acclimatization: Animals are acclimatized for at least one week under standard laboratory conditions.

-

Dosing Formulation: Remdesivir is formulated in a suitable vehicle for intravenous administration.

-

Administration: A single intravenous bolus dose of Remdesivir (e.g., 5 mg/kg) is administered via the tail vein.[16]

Sample Collection

-

Blood Sampling: Serial blood samples (approximately 0.2 mL) are collected from the jugular vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

-

Plasma Preparation: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) and immediately centrifuged to separate the plasma.

-

Sample Storage: Plasma samples are stored at -80°C until analysis.

Bioanalytical Method

-

Sample Preparation: Plasma samples are subjected to protein precipitation with a suitable organic solvent (e.g., acetonitrile) to extract the analytes.

-

LC-MS/MS Analysis: The extracted samples are analyzed using a validated LC-MS/MS method for the simultaneous quantification of Remdesivir and GS-441524.

Pharmacokinetic Analysis

-

Data Analysis: The plasma concentration-time data for Remdesivir and GS-441524 are analyzed using non-compartmental analysis (NCA) with appropriate software (e.g., Phoenix WinNonlin).

-

Parameter Calculation: Key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the concentration-time curve), CL (clearance), Vd (volume of distribution), and t½ (half-life) are calculated.

Caption: A generalized workflow for a preclinical pharmacokinetic study of Remdesivir.

Conclusion and Future Directions

The preclinical pharmacokinetic profile of Remdesivir is characterized by its rapid conversion to the primary and more stable metabolite, GS-441524. Animal models have been instrumental in elucidating the absorption, distribution, metabolism, and excretion properties of Remdesivir, providing crucial data to support its clinical development. The extensive tissue distribution and the long half-life of the active metabolite contribute to its therapeutic potential.

Future research should continue to explore the pharmacokinetics of Remdesivir in different populations and disease states. Furthermore, the development of orally bioavailable prodrugs of GS-441524 is an active area of investigation, which could expand the therapeutic applications of this potent antiviral agent.[4][24][25]

References

- Remdesivir: A Review of Analytical Methods for the Drug Substance, Pharmaceutical Formulations and Biological M

- Recent analytical methodologies for the determination of anti-covid-19 drug therapies in various matrices: a critical review. RSC Publishing.

- Recent analytical methodologies for the determination of anti-covid-19 drug therapies in various matrices: a critical review.

- GS-441524. Wikipedia.

- Pharmacokinetics of Remdesivir and GS-441524 during PIRRT and Seraph 100 Therapy. American Thoracic Society.

- Population Pharmacokinetics of Remdesivir and GS-441524 in Hospitalized COVID-19 Patients. Antimicrobial Agents and Chemotherapy.

- Oral pharmacokinetics and efficacy of oral phospholipid remdesivir nucleoside prodrugs against SARS-CoV-2 in mice. Antimicrobial Agents and Chemotherapy.

- Population Pharmacokinetics of Remdesivir and GS-441524 in Hospitalized COVID-19 Patients. Antimicrobial Agents and Chemotherapy.

- Recent analytical methodologies for the determination of anti-covid-19 drug therapies in various m

- Analytical method development techniques of remdesivir. ASEC.

- Preclinical Pharmacokinetics and In Vitro Properties of GS-441524, a Potential Oral Drug Candidate for COVID-19 Treatment.

- Safety, Tolerability, and Pharmacokinetics of Remdesivir, An Antiviral for Treatment of COVID‐19, in Healthy Subjects.

- Oral pharmacokinetics and efficacy of oral phospholipid remdesivir nucleoside prodrugs against SARS-CoV-2 in mice. PubMed.

- In vivo pharmacokinetic parameters for lung remdesivir and GS-441524...

- Remdesivir: Review of Pharmacology, Pre‐clinical Data, and Emerging Clinical Experience for COVID‐19. PubMed Central.

- Mouse model for testing SARS-CoV-2 antivirals: Pharmacokinetics. bioRxiv.

- Pharmacokinetic simulations for remdesivir and its metabolites in healthy subjects and patients with renal impairment. Frontiers.

- An overview of the preclinical discovery and development of remdesivir for the treatment of coronavirus disease 2019 (COVID-19).

- Pharmacokinetics and Metabolism of Broad-Spectrum Antivirals Remdesivir and Obeldesivir with a Consideration to Metabolite GS-441524: Same, Similar, or Different? PubMed.

- Remdesivir: Review of Pharmacology, Pre-clinical Data, and Emerging Clinical Experience for COVID-19. PubMed.

- Pharmacokinetic, Pharmacodynamic, and Drug-Interaction Profile of Remdesivir, a SARS-CoV-2 Replic

- Eicosanoid Metabolomic Profile of Remdesivir Treatment in Rat Plasma by High-Performance Liquid Chromatography Mass Spectrometry.

- Remdesivir Metabolite GS-441524 Effectively Inhibits SARS-CoV-2 Infection in Mouse Models. PubMed.

- Remdesivir. PubMed Central.

- Remdesivir Metabolite GS-441524 Effectively Inhibits SARS-CoV-2 Infection in Mouse Models. Journal of Medicinal Chemistry.

- Remdesivir. PubChem.

- Remdesivir: Review of Pharmacology, Pre-clinical Data, and Emerging Clinical Experience for COVID-19. Pharmacotherapy.

- Pharmacokinetic, Pharmacodynamic, and Drug-Interaction Profile of Remdesivir, a SARS-CoV-2 Replication Inhibitor.

- Pharmacokinetics and tissue distribution of remdesivir and its metabolites nucleotide monophosphate, nucleotide triphosph

Sources

- 1. Remdesivir - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ovid.com [ovid.com]

- 3. Remdesivir: Review of Pharmacology, Pre‐clinical Data, and Emerging Clinical Experience for COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preclinical Pharmacokinetics and In Vitro Properties of GS-441524, a Potential Oral Drug Candidate for COVID-19 Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Pharmacokinetic simulations for remdesivir and its metabolites in healthy subjects and patients with renal impairment [frontiersin.org]

- 6. d-nb.info [d-nb.info]

- 7. Analytical method development techniques of remdesivir [wisdomlib.org]

- 8. benthamdirect.com [benthamdirect.com]

- 9. Recent analytical methodologies for the determination of anti-covid-19 drug therapies in various matrices: a critical review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. GS-441524 - Wikipedia [en.wikipedia.org]

- 11. Remdesivir | C27H35N6O8P | CID 121304016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Pharmacokinetic, Pharmacodynamic, and Drug-Interaction Profile of Remdesivir, a SARS-CoV-2 Replication Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Safety, Tolerability, and Pharmacokinetics of Remdesivir, An Antiviral for Treatment of COVID‐19, in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biorxiv.org [biorxiv.org]

- 16. Eicosanoid Metabolomic Profile of Remdesivir Treatment in Rat Plasma by High-Performance Liquid Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Remdesivir Metabolite GS-441524 Effectively Inhibits SARS-CoV-2 Infection in Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Pharmacokinetics and tissue distribution of remdesivir and its metabolites nucleotide monophosphate, nucleotide triphosphate, and nucleoside in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Recent analytical methodologies for the determination of anti-covid-19 drug therapies in various matrices: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. scienceopen.com [scienceopen.com]

- 22. researchgate.net [researchgate.net]

- 23. journals.asm.org [journals.asm.org]

- 24. journals.asm.org [journals.asm.org]

- 25. Oral pharmacokinetics and efficacy of oral phospholipid remdesivir nucleoside prodrugs against SARS-CoV-2 in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structural Analysis of Remdesivir's Key Metabolites

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Introduction: Unraveling the Bioactivation of a Potent Antiviral

Remdesivir (GS-5734) has emerged as a critical antiviral agent, notably for its activity against SARS-CoV-2.[1] As a prodrug, its therapeutic efficacy is contingent upon its intracellular conversion to the active nucleoside triphosphate analogue. This guide provides a detailed exploration of the structural analysis of the initial and major circulating metabolites of Remdesivir, formed following the cleavage of the de(ethylbutyl 2-aminopropanoate) moiety. Understanding the structure and biotransformation of these metabolites is paramount for optimizing drug delivery, comprehending pharmacokinetic and pharmacodynamic (PK/PD) profiles, and ensuring clinical efficacy.[2] This document will delve into the expert methodologies and field-proven insights essential for the robust structural characterization of these critical metabolic products.

The Metabolic Journey of Remdesivir: From Prodrug to Active Compound

The bioactivation of Remdesivir is a multi-step enzymatic process that begins with the hydrolysis of the 2-ethylbutyl ester of the L-alanine moiety. This initial step is a critical gateway to the formation of the pharmacologically active triphosphate. The term "de(ethylbutyl 2-aminopropanoate)" refers to the initial metabolic transformation where the ester and amino acid components are cleaved from the phosphoramidate core.

The Key Players in Remdesivir's Bioactivation

The metabolic cascade of Remdesivir is initiated by specific enzymes that cleave the prodrug's protective groups, allowing for its conversion into the active form. This process ensures that the drug is activated within the target cells, maximizing its therapeutic effect while minimizing systemic exposure to the active metabolite.

Structural Analysis of the Alanine Metabolite (GS-704277)

The first significant metabolite formed is GS-704277, the alanine metabolite. Its formation, through the hydrolysis of the 2-ethylbutyl ester, is a critical step that precedes the subsequent enzymatic cleavages. Structurally, GS-704277 retains the phosphoramidate linkage to the alanine but possesses a free carboxylic acid.

Mass Spectrometry Analysis of GS-704277

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the cornerstone for the identification and quantification of GS-704277 in biological matrices. The inherent polarity of this metabolite necessitates careful chromatographic optimization.

Expert Insight: The choice of a suitable stationary phase, such as a C18 or a more polar embedded phase, is critical for retaining and resolving GS-704277 from other metabolites and endogenous matrix components. The use of an acidic mobile phase modifier, like formic acid, not only aids in protonation for positive ion mode electrospray ionization (ESI) but also improves peak shape.

Table 1: Mass Spectrometric Parameters for GS-704277

| Parameter | Value | Reference |

| Ionization Mode | ESI Positive | [3] |

| Precursor Ion (m/z) | 443.1 | [4] |

| Product Ions (m/z) | Not explicitly detailed in the provided search results. | |

| Collision Energy | Analyte-dependent optimization required. |

Note: Detailed fragmentation data for GS-704277 is not as widely published as for other Remdesivir metabolites. The precursor ion corresponds to [M+H]+.

NMR Spectroscopy of GS-704277

While LC-MS/MS provides crucial information on the presence and quantity of GS-704277, Nuclear Magnetic Resonance (NMR) spectroscopy would be the definitive technique for its complete structural elucidation. However, detailed, publicly available 1H and 13C NMR data for isolated GS-704277 is currently scarce in the scientific literature. For researchers aiming to perform de novo structural confirmation, isolation of the metabolite followed by 1D and 2D NMR experiments (such as COSY, HSQC, and HMBC) would be necessary.

In-Depth Structural Elucidation of the Major Circulating Metabolite: GS-441524

Following the formation of the alanine metabolite, further enzymatic action leads to the production of GS-441524, the parent nucleoside of Remdesivir. Due to its longer half-life, GS-441524 is the major circulating metabolite and a key analyte in pharmacokinetic studies.[5][6]

Mass Spectrometry of GS-441524

The structural confirmation of GS-441524 is readily achieved through high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS).

Expert Insight: The fragmentation pattern of GS-441524 is highly characteristic. The loss of the ribose sugar moiety is a dominant fragmentation pathway, providing a clear structural signature.

Table 2: High-Resolution Mass Spectrometry and MS/MS Fragmentation of GS-441524

| Ion | Calculated m/z | Observed m/z | Fragmentation Details | Reference |

| [M+H]+ | 292.1049 | 292.2 | - | [7] |

| [M+H - C5H8O4]+ | 160.0623 | 160.1 | Loss of the ribose sugar | [7] |

| [M+H - H2O]+ | 274.0943 | 274.1 | Loss of water | [7] |

Definitive Structural Confirmation by NMR Spectroscopy

NMR spectroscopy provides unambiguous evidence for the structure of GS-441524. The following tables summarize the assigned 1H and 13C NMR chemical shifts.

Expert Insight: The chemical shifts and coupling constants of the ribose protons are particularly informative for confirming the stereochemistry of the sugar moiety. 2D NMR experiments such as COSY (to establish proton-proton correlations within the ribose ring) and HSQC (to correlate protons to their directly attached carbons) are indispensable for a complete and accurate assignment.

Table 3: 1H NMR Spectroscopic Data for GS-441524 (in DMSO-d6)

| Proton | Chemical Shift (ppm) | Multiplicity | J (Hz) |

| H-1' | 6.04 | d | 4.2 |

| H-2' | 4.59 | t | 4.8 |

| H-3' | 4.16 | t | 4.8 |

| H-4' | 4.09 | q | 4.2 |

| H-5'a | 3.69 | dd | 12.0, 3.0 |

| H-5'b | 3.58 | dd | 12.0, 3.0 |

| OH-2' | 5.43 | d | 6.0 |

| OH-3' | 5.17 | d | 5.4 |

| OH-5' | 5.01 | t | 5.4 |

| NH2 | 7.82 | s | - |

| H-2 | 8.16 | s | - |

| H-6 | 6.87 | s | - |

Data adapted from reference[7].

Table 4: 13C NMR Spectroscopic Data for GS-441524 (in DMSO-d6)

| Carbon | Chemical Shift (ppm) |

| C-1' | 87.8 |

| C-2' | 74.2 |

| C-3' | 70.4 |

| C-4' | 82.1 |

| C-5' | 61.5 |

| C-4a | 117.2 |

| C-5 | 148.9 |

| C-2 | 151.8 |

| C-6 | 98.1 |

| C-7a | 155.4 |

| C-8 | 110.2 |

Data adapted from reference[7].

Experimental Protocol: LC-MS/MS Method for the Quantification of Remdesivir and its Metabolites

This section outlines a robust and validated LC-MS/MS protocol for the simultaneous quantification of Remdesivir, GS-704277, and GS-441524 in human plasma. This protocol is designed to be a self-validating system, incorporating internal standards to ensure accuracy and precision.

Sample Preparation

Rationale: A simple protein precipitation is effective for extracting the analytes from the plasma matrix while minimizing sample handling and potential for analyte degradation. The use of acidified solvent helps to stabilize Remdesivir and its metabolites.

-

To 50 µL of human plasma in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing the internal standards (e.g., ¹³C-labeled Remdesivir and GS-441524).

-

Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

Rationale: The use of a high-performance liquid chromatography (UHPLC) system provides rapid and efficient separation. A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode offers high sensitivity and selectivity for quantification.

Table 5: Suggested LC-MS/MS Operating Parameters

| Parameter | Condition |

| LC System | |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| MS System | |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| MRM Transitions | Analyte-specific (see Table 6) |

Table 6: Example MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Remdesivir | 603.2 | 402.2 |

| GS-704277 | 443.1 | Requires optimization |

| GS-441524 | 292.2 | 160.1 |

| Remdesivir-IS | 609.2 | 408.2 |

| GS-441524-IS | 297.2 | 165.1 |

Note: The specific m/z values for product ions should be optimized for the instrument in use.

Method Validation

Rationale: A rigorous validation according to regulatory guidelines (e.g., FDA or EMA) is essential to ensure the reliability of the analytical data.

The method should be validated for:

-

Selectivity and Specificity: Absence of interfering peaks at the retention times of the analytes.

-

Linearity and Range: Typically a correlation coefficient (r²) > 0.99.

-

Accuracy and Precision: Within ±15% (±20% at the lower limit of quantification).

-

Matrix Effect: Assessment of ion suppression or enhancement.

-

Stability: Freeze-thaw, short-term, and long-term stability of analytes in the matrix.

Conclusion: A Framework for Confident Structural Analysis

The structural analysis of Remdesivir's metabolites, particularly the initial de(ethylbutyl 2-aminopropanoate) product (GS-704277) and the major circulating nucleoside (GS-441524), is fundamental to understanding its disposition and ensuring its therapeutic effectiveness. This guide has provided a comprehensive overview of the key analytical techniques, detailed experimental protocols, and the critical data required for their unambiguous identification. By integrating advanced analytical methodologies with a thorough understanding of the drug's metabolic pathway, researchers and drug development professionals can confidently characterize these crucial molecules, paving the way for more effective antiviral therapies.

References

- First analytical confirmation of drug-induced crystal nephropathy in felines caused by GS-441524, the active metabolite of Remdesivir. PMC.

- Remdesivir. PMC - PubMed Central - NIH.

- Synthesis of Remdesivir Derivate as a Generation of Anti-COVID-19 Drugs Through Acetyl

- SUPPORTING INFORM

- Efficacy of GS-441524 for Feline Infectious Peritonitis: A System

- Synthesis of Remdesivir Derivate as a Generation of Anti-COVID-19 Drugs Through Acetyl

- Evolution of the Synthesis of Remdesivir. Classical Approaches and Most Recent Advances.

- Spectrophotometric quantitative analysis of remdesivir using acid dye reagent selected by computational calcul

- Validation of LC-MS/MS methods for determination of remdesivir and its metabolites GS-441524 and GS-704277 in acidified human plasma and their application in COVID-19 rel

- GS-704277 | Remdesivir Metabolite. MedchemExpress.com.

- Conversion of remdesivir (1) to the alanine metabolite 2, followed by...

- Identification and characterization of degradation products of Remdesivir using liquid chromatography/mass spectrometry. New Journal of Chemistry (RSC Publishing).

- Remdesivir: Identification, Determination and Spectral Study | Biomedicine and Chemical Sciences.

- The nucleoside analog GS-441524 strongly inhibits feline infectious peritonitis (FIP)

- FIP treatment with oral formul

Sources

- 1. Remdesivir - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evolution of the Synthesis of Remdesivir. Classical Approaches and Most Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Efficacy of GS-441524 for Feline Infectious Peritonitis: A Systematic Review (2018-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The nucleoside analog GS-441524 strongly inhibits feline infectious peritonitis (FIP) virus in tissue culture and experimental cat infection studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ccah.vetmed.ucdavis.edu [ccah.vetmed.ucdavis.edu]

- 7. First analytical confirmation of drug-induced crystal nephropathy in felines caused by GS-441524, the active metabolite of Remdesivir - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Development of Remdesivir: A Prodrug-Driven Approach to Broad-Spectrum Antiviral Therapy

Abstract

The emergence of novel, highly pathogenic RNA viruses, such as Ebola virus and coronaviruses, represents a significant and ongoing threat to global health. The development of broad-spectrum antiviral agents that can be rapidly deployed against these threats is a critical priority in medicinal chemistry and drug development. This technical guide provides an in-depth examination of the discovery of Remdesivir (GS-5734), a nucleotide analog prodrug that has become a cornerstone case study in modern antiviral research. We will dissect the strategic medicinal chemistry decisions, from the identification of a potent parent nucleoside (GS-441524) to the rational design of a phosphoramidate "ProTide" moiety—specifically the de(ethylbutyl 2-aminopropanoate) group—that enabled efficient intracellular delivery and activation. This guide details the mechanism of action, key preclinical validation experiments, and the methodologies that underpinned its development, offering researchers and drug development professionals a comprehensive view of this landmark antiviral agent.

The Strategic Imperative for Broad-Spectrum Antivirals

The history of virology is marked by the sudden emergence of RNA viruses that cross species barriers to cause severe disease in humans, including Filoviridae (Ebola, Marburg), Coronaviridae (SARS-CoV, MERS-CoV, SARS-CoV-2), and Paramyxoviridae (Nipah, Hendra).[1][2] The traditional "one bug, one drug" approach is insufficient to counter these pandemic-potential threats. The scientific community has therefore pursued the development of broad-spectrum direct-acting antivirals, which target conserved viral machinery, such as the RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication of most RNA viruses.[3][4]

Nucleoside and nucleotide analogs are a clinically validated class of RdRp inhibitors. These molecules mimic natural substrates (like ATP, GTP, etc.) and, once incorporated into the growing viral RNA chain, disrupt the replication process.[5] However, the development of nucleotide analogs is frequently hampered by significant pharmacological challenges, primarily poor cell permeability and inefficient intracellular phosphorylation. Remdesivir's discovery journey provides an exemplary solution to these long-standing problems.

The Parent Nucleoside (GS-441524): A Potent but Pharmacologically Limited Scaffold

The story of Remdesivir begins with its parent nucleoside, GS-441524, a 1'-cyano-substituted adenine C-nucleoside analog.[4][6] This core structure was identified through screening programs at Gilead Sciences aimed at discovering inhibitors of RNA viruses like Hepatitis C and Respiratory Syncytial Virus (RSV).[7][8][9]

The key innovation in GS-441524 is the 1'-cyano group. This modification is critical for its mechanism of action but does not prevent its recognition by the viral RdRp.[10] The parent nucleoside itself shows antiviral activity, but its potency is limited by two main factors:

-

Poor Cellular Uptake: As a nucleoside, GS-441524 has moderate cell permeability. To become active, it must be phosphorylated three times by host cell kinases to form the active triphosphate metabolite.

-

Rate-Limiting First Phosphorylation: The initial conversion of the nucleoside to the nucleoside monophosphate is often the slowest, rate-limiting step in the activation pathway, leading to insufficient generation of the active triphosphate form within the cell.[11]

To overcome these hurdles and transform a promising chemical scaffold into a viable drug candidate, a sophisticated prodrug strategy was required.

The "ProTide" Solution: Rational Design of the Remdesivir Prodrug Moiety

Remdesivir (GS-5734) is a phosphoramidate prodrug, a type of "ProTide," designed to mask the highly charged monophosphate group and facilitate entry into the cell.[9][12] This approach delivers the nucleoside monophosphate directly into the cytoplasm, effectively bypassing the problematic first phosphorylation step.[11]

The prodrug moiety consists of three key components:

-

A Phenyl Group: Attached to the phosphorus atom, this acts as an efficient leaving group during intracellular metabolism.

-

An L-alanine Amino Acid: This linker is recognized by specific intracellular enzymes.

-

A 2-Ethylbutyl Ester: This ester cap increases the lipophilicity of the entire molecule, significantly enhancing its ability to diffuse across the lipid bilayer of the cell membrane.

This specific combination, forming the (2S)-2-{(2R,3S,4R,5R)-[5-(4-Aminopyrrolo[2,1-f] [1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxy-tetrahydro-furan-2-ylmethoxy]phenoxy-(S)-phosphorylamino}propionic acid 2-ethyl-butyl ester (the IUPAC name for Remdesivir), was the result of extensive structure-activity relationship (SAR) studies aimed at optimizing potency, cell permeability, and metabolic stability.[4][7] The design was intended to ensure that the prodrug remains intact in the plasma long enough to reach target tissues but is rapidly and efficiently cleaved once inside the cell.[12]

Intracellular Activation and Mechanism of Action

The efficacy of Remdesivir is entirely dependent on its precise, multi-step bioactivation pathway within the host cell. This cascade ensures the targeted delivery and release of the active antiviral agent.

The Metabolic Activation Cascade

-

Cellular Entry: The lipophilic Remdesivir prodrug passively diffuses across the cell membrane into the cytoplasm.[11][13]

-

Esterase Hydrolysis: Carboxylesterase 1 (CES1) and Cathepsin A (CTSA) cleave the 2-ethylbutyl ester, yielding the intermediate alanine metabolite, GS-704277.[11][13]

-

Phosphoramidase Cleavage: The histidine triad nucleotide-binding protein 1 (HINT1) hydrolyzes the phosphoramidate bond, displacing the phenyl-alanine moiety and releasing the key intermediate: GS-441524 monophosphate.[7][11]

-

Sequential Phosphorylation: Host cell nucleoside-phosphate kinases then efficiently catalyze the subsequent two phosphorylation steps, converting the monophosphate into the active nucleoside triphosphate (NTP) analog, GS-443902 (also known as RDV-TP).[14][15]

Detailed Steps:

-

Cell Culture: Maintain Vero E6 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Plate Seeding: Seed 2 x 10⁴ cells per well in a 96-well plate and incubate overnight.

-

Compound Preparation: Prepare a 10 mM stock solution of Remdesivir in DMSO. Create a 10-point, 3-fold serial dilution series in assay medium (DMEM with 2% FBS).

-

Infection: Aspirate media from cells. Add 50 µL of diluted compound to triplicate wells. Add 50 µL of SARS-CoV-2 (at a multiplicity of infection, MOI, of 0.01) to all wells except the uninfected cell controls.

-

Incubation: Incubate the plate for 72 hours at 37°C.

-

Quantification: Fix the cells with 10% formalin. Stain with a 0.1% Crystal Violet solution. Solubilize the stain with methanol and read the optical density at 570 nm.

-

Analysis: Normalize the data to cell controls (100% viability) and virus controls (0% viability). Plot the dose-response curve and calculate the EC₅₀ value.

Workflow: In Vivo Efficacy Study (Rhesus Macaque Model)

This workflow describes the high-level steps for evaluating an antiviral in a non-human primate model of severe viral disease.

-

Acclimatization & Baseline: Animals are quarantined and acclimatized. Baseline physiological data (weight, temperature, bloodwork) are collected.

-

Challenge: Animals are infected with a standardized, lethal dose of Ebola virus via intramuscular injection.

-

Treatment Initiation: At a predetermined time point (e.g., Day 3 post-infection), treatment with Remdesivir (e.g., 10 mg/kg) or a vehicle control is initiated via intravenous infusion daily for a set duration (e.g., 12 days). [16][17]4. Clinical Monitoring: Animals are monitored daily for clinical signs of disease (fever, weight loss, rash, behavioral changes) and scored using a standardized system.

-

Virological & Biomarker Analysis: Blood samples are collected regularly to quantify viral load (viremia) using qRT-PCR and to measure clinical pathology markers (e.g., liver enzymes, coagulation factors).

-

Study Endpoint: The primary endpoint is survival at the end of the study period (e.g., 28 days). Secondary endpoints include changes in viral load, clinical scores, and pathology markers.

-

Necropsy & Histopathology: Tissues are collected at the end of the study for histopathological analysis to assess tissue damage and viral distribution.

Conclusion: A Paradigm for Future Antiviral Development

The discovery of Remdesivir is a landmark achievement in medicinal chemistry and a testament to the power of rational drug design. It demonstrates how a deep understanding of pharmacology, virology, and metabolic pathways can be leveraged to overcome the inherent challenges of nucleotide-based therapeutics. The strategic implementation of the de(ethylbutyl 2-aminopropanoate) phosphoramidate prodrug moiety successfully transformed a potent but limited nucleoside into a broad-spectrum antiviral agent with proven clinical utility. [2][7]Initially developed for other RNA viruses, its rapid repurposing and deployment during the COVID-19 pandemic underscored the immense value of investing in broad-spectrum countermeasures. [18][19]The story of Remdesivir serves as both a technical guide and an inspiration for the ongoing development of the next generation of antivirals needed to protect against future viral threats.

References

-

Remdesivir - Wikipedia. (n.d.). Wikipedia. Retrieved January 3, 2026, from [Link]

-

Amirian, E. S., & Levy, J. K. (2020). Remdesivir: A Review of Its Discovery and Development Leading to Emergency Use Authorization for Treatment of COVID-19. ACS Central Science. Retrieved January 3, 2026, from [Link]

-

Al-Tawfiq, J. A., Al-Homoud, A. H., & Memish, Z. A. (2021). Mechanism of Action and Clinical Use of Remdesivir in the Treatment of COVID-19. Journal of Clinical Medicine. Retrieved January 3, 2026, from [Link]

-

Götte, M. (2020). Mechanism of action revealed for remdesivir, potential coronavirus drug. Journal of Biological Chemistry. Retrieved January 3, 2026, from [Link]

-

Porter, D., et al. (n.d.). Broad Spectrum Antiviral Remdesivir for the Treatment of Emerging Viral Infections with High Outbreak Potential. Keystone Symposia. Retrieved January 3, 2026, from [Link]

-

Temburnikar, J., & Temburnikar, S. (2023). Remdesivir. StatPearls. Retrieved January 3, 2026, from [Link]

-

Sellers, S., et al. (2023). Expanded profiling of Remdesivir as a broad-spectrum antiviral and low potential for interaction with other medications in vitro. Scientific Reports. Retrieved January 3, 2026, from [Link]

-

Sellers, S., et al. (2023). Expanded profiling of Remdesivir as a broad-spectrum antiviral and low potential for interaction with other medications in vitro. Scientific Reports. Retrieved January 3, 2026, from [Link]

-

Gilead Sciences. (n.d.). VEKLURY® (remdesivir) Mechanism of Action & Variant Antiviral Activity. Retrieved January 3, 2026, from [Link]

-

Dash, M. K., & Dash, C. (2023). Can changing the prodrug moiety in remdesivir be a life-saving strategy in COVID-19 infection? Indian Journal of Medical Research. Retrieved January 3, 2026, from [Link]

-

Li, C., et al. (2020). Remdesivir as a broad-spectrum antiviral drug against COVID-19. European Review for Medical and Pharmacological Sciences. Retrieved January 3, 2026, from [Link]

-

PerkinElmer. (n.d.). Discovery Technologies: The Story of Remdesivir. BioPharma APAC. Retrieved January 3, 2026, from [Link]

-

National Institutes of Health. (2020). NIH clinical trial of remdesivir to treat COVID-19 begins. Retrieved January 3, 2026, from [Link]

-

Pharmaceutical Technology. (2020). US begins trial of Gilead's remdesivir in Covid-19 patients. Retrieved January 3, 2026, from [Link]

-

Di Fusco, M., et al. (2022). An overview of the preclinical discovery and development of remdesivir for the treatment of coronavirus disease 2019 (COVID-19). Expert Opinion on Drug Discovery. Retrieved January 3, 2026, from [Link]

-

Houston Methodist. (n.d.). Remdesivir clinical trial - Methodology. Retrieved January 3, 2026, from [Link]

-

ResearchGate. (n.d.). Timeline and milestones for the discovery of remdesivir and its preclinical profiling against coronaviruses. Retrieved January 3, 2026, from [Link]

-

Reddy, K. R., & Swamy, K. C. (2021). Total synthesis of remdesivir. Beilstein Journal of Organic Chemistry. Retrieved January 3, 2026, from [Link]

-

Postigo, A. (2021). Evolution of the Synthesis of Remdesivir. Classical Approaches and Most Recent Advances. ACS Omega. Retrieved January 3, 2026, from [Link]

-

Mackman, R. L. (2022). Phosphoramidate Prodrugs Continue to Deliver, The Journey of Remdesivir (GS-5734) from RSV to SARS-CoV-2. ACS Medicinal Chemistry Letters. Retrieved January 3, 2026, from [Link]

-

Meawed, T. E., et al. (2022). Remdesivir Efficacy in COVID-19 Treatment: A Randomized Controlled Trial. Infection and Drug Resistance. Retrieved January 3, 2026, from [Link]

-

Mehellou, Y., & Rattan, H. S. (2023). Prodrug strategies in developing antiviral nucleoside analogs. RSC Medicinal Chemistry. Retrieved January 3, 2026, from [Link]

-

Permana, A. D., et al. (2022). Synthesis of Remdesivir Derivate as a Generation of Anti-COVID-19 Drugs Through Acetylation Reactions. Archives of Razi Institute. Retrieved January 3, 2026, from [Link]

-

Postigo, A. (2021). Evolution of the Synthesis of Remdesivir. Classical Approaches and Most Recent Advances. ACS Omega. Retrieved January 3, 2026, from [Link]

-

Dash, M. K., & Dash, C. (2023). Can changing the prodrug moiety in remdesivir be a life-saving strategy in COVID-19 infection? Indian Journal of Medical Research. Retrieved January 3, 2026, from [Link]

-

Warren, T. K., et al. (2021). Remdesivir is efficacious in rhesus monkeys exposed to aerosolized Ebola virus. Scientific Reports. Retrieved January 3, 2026, from [Link]

-

Jorgensen, S. C. J., et al. (2020). Remdesivir: Review of Pharmacology, Pre-clinical Data, and Emerging Clinical Experience for COVID-19. Pharmacotherapy. Retrieved January 3, 2026, from [Link]

-

Pruijssers, A. J., et al. (2020). Remdesivir Inhibits SARS-CoV-2 in Human Lung Cells and Chimeric SARS-CoV Expressing the SARS-CoV-2 RNA Polymerase in Mice. Cell Reports. Retrieved January 3, 2026, from [Link]

-

Cihlar, T., & Perron, M. (2021). Chapter 7: Remdesivir: Investigational Antiviral Drug with Activity Against Ebola and Other Emerging and Neglected Viruses. Royal Society of Chemistry. Retrieved January 3, 2026, from [Link]

-

Kokic, G., et al. (2020). Remdesivir is a delayed translocation inhibitor of SARS CoV-2 replication in vitro. bioRxiv. Retrieved January 3, 2026, from [Link]

-

Porter, D. P., et al. (2024). A Randomized, Blinded, Vehicle-Controlled Dose-Ranging Study to Evaluate and Characterize Remdesivir Efficacy Against Ebola Virus in Rhesus Macaques. Viruses. Retrieved January 3, 2026, from [Link]

-

Iovine, N. M., & Fredricks, D. N. (2021). Why Remdesivir Failed: Preclinical Assumptions Overestimate the Clinical Efficacy of Remdesivir for COVID-19 and Ebola. Antimicrobial Agents and Chemotherapy. Retrieved January 3, 2026, from [Link]

-

Thomas, L. (2020). Remdesivir inhibits SARS-CoV-2 replication by preventing RdRp-mediated RNA translocation. News-Medical.net. Retrieved January 3, 2026, from [Link]

-

Pruijssers, A. J. (2020). Remdesivir Potently Inhibits SARS-CoV-2 in Human Lung Cells and Chimeric SARS-CoV Expressing the SARS-CoV-2 RNA Polymerase in Mice. Cell Reports. Retrieved January 3, 2026, from [Link]

-

Gordon, C. J., et al. (2020). Remdesivir is a direct-acting antiviral that inhibits RNA-dependent RNA polymerase from severe acute respiratory syndrome coronavirus 2 with high potency. Journal of Biological Chemistry. Retrieved January 3, 2026, from [Link]

-

Warren, T. K., et al. (2021). Remdesivir is efficacious in rhesus monkeys exposed to aerosolized Ebola virus. Cyclodextrin News. Retrieved January 3, 2026, from [Link]

- Siegel, D., et al. (2017). Prodrugs of a 1′-CN-4-Aza-7,9-dideazaadenosine C-Nucleoside Leading to the Discovery of Remdesivir (GS-5734) as a Potent Inhibitor of Respiratory Syncytial Virus with Efficacy in the African Green Monkey Model of RSV. Journal of Medicinal Chemistry.

-

Siegel, D., et al. (2017). Prodrugs of a 1'-CN-4-Aza-7,9-dideazaadenosine C-Nucleoside Leading to the Discovery of Remdesivir (GS-5734) as a Potent Inhibitor of Respiratory Syncytial Virus with Efficacy in the African Green Monkey Model of RSV. Journal of Medicinal Chemistry. Retrieved January 3, 2026, from [Link]

Sources

- 1. Remdesivir: A Review of Its Discovery and Development Leading to Emergency Use Authorization for Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Remdesivir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. VEKLURY® (remdesivir) Mechanism of Action & Variant Antiviral Activity | HCP [vekluryhcp.com]

- 4. Remdesivir: Review of Pharmacology, Pre‐clinical Data, and Emerging Clinical Experience for COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. europeanreview.org [europeanreview.org]

- 6. biopharmaapac.com [biopharmaapac.com]

- 7. Remdesivir - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Evolution of the Synthesis of Remdesivir. Classical Approaches and Most Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 10. thieme-connect.com [thieme-connect.com]

- 11. Can changing the prodrug moiety in remdesivir be a life-saving strategy in COVID-19 infection? - Indian Journal of Medical Research [ijmr.org.in]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Can changing the prodrug moiety in remdesivir be a life-saving strategy in COVID-19 infection? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Expanded profiling of Remdesivir as a broad-spectrum antiviral and low potential for interaction with other medications in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. journals.asm.org [journals.asm.org]

- 17. A Randomized, Blinded, Vehicle-Controlled Dose-Ranging Study to Evaluate and Characterize Remdesivir Efficacy Against Ebola Virus in Rhesus Macaques [mdpi.com]

- 18. ijsrtjournal.com [ijsrtjournal.com]

- 19. An overview of the preclinical discovery and development of remdesivir for the treatment of coronavirus disease 2019 (COVID-19) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Early-Stage Cytotoxicity Profiling of Remdesivir De(ethylbutyl 2-aminopropanoate)

Introduction

Remdesivir (sold as Veklury) is a broad-spectrum antiviral medication that has played a significant role in treating RNA virus infections.[1] It is administered as a prodrug, a precursor molecule that is converted into its pharmacologically active form within the body.[1][2] This guide focuses on a specific prodrug ester derivative, Remdesivir de(ethylbutyl 2-aminopropanoate), designed to enhance intracellular delivery of the active compound. The core challenge in preclinical assessment is that the prodrug itself is not the active agent; it must be efficiently taken up by target cells and metabolized into the active nucleoside triphosphate analog, GS-443902.[2][3][4] This active metabolite then inhibits the viral RNA-dependent RNA polymerase (RdRp), causing delayed chain termination and halting viral replication.[1][2][5][6]

The assessment of cytotoxicity is a critical gatekeeping step in the drug development pipeline. For a prodrug like Remdesivir de(ethylbutyl 2-aminopropanoate), this assessment is uniquely complex. Cytotoxicity could arise from the parent prodrug, intermediate metabolites, the final active form, or off-target effects. Therefore, a robust and multi-faceted approach is required. This guide provides a comprehensive, technically detailed framework for designing and executing an early-stage cytotoxicity testing cascade. It moves beyond simple protocols to explain the scientific rationale behind assay selection, the importance of orthogonal validation, and the logic of creating a self-validating experimental system to ensure data integrity and confident decision-making.

Chapter 1: Foundational Principles & Strategic Considerations

The Prodrug Concept & Implications for Cytotoxicity Testing

The central premise of a prodrug strategy is to overcome pharmacokinetic barriers. Remdesivir de(ethylbutyl 2-aminopropanoate) is designed to readily cross the cell membrane. Once inside the cell, it undergoes a multi-step bioactivation process. Cellular enzymes, primarily carboxylesterase 1 (CES1) and cathepsin A (CatA), hydrolyze the ester group to an intermediate, which is then acted upon by histidine triad nucleotide-binding protein 1 (HINT1) to form the monophosphate.[3][4][7][8] Cellular kinases then perform two subsequent phosphorylations to yield the active triphosphate, GS-443902.[3][4][7]

This metabolic dependency has profound implications for assay design:

-

Metabolic Competence is Key: The cell lines chosen for cytotoxicity testing must express the necessary enzymes (CES1, CatA, HINT1, and relevant kinases) to process the prodrug.[3][4][7] Testing in a cell line that cannot activate the prodrug would yield misleadingly low cytotoxicity data.

-

Multiple Potential Toxicants: Cytotoxicity could be induced by the parent compound, the accumulation of an intermediate metabolite, or the active triphosphate form. The assay strategy must be able to detect a signal regardless of the causative agent.

Designing a Self-Validating Assay Cascade

To build a trustworthy cytotoxicity profile, a single assay is insufficient. A tiered, multi-assay approach, often called an orthogonal strategy, is essential. This involves probing different aspects of cell health to confirm findings and eliminate the possibility of assay-specific artifacts. A positive result in one assay should be confirmed by a complementary method that measures a different cellular parameter.

This guide proposes a logical, tiered workflow designed to move from broad assessments of cell viability to more specific mechanisms of cell death.

Caption: Proposed tiered workflow for cytotoxicity assessment.

Chapter 2: Core Cytotoxicity Assays: Methodologies & Rationale